Nicotinic Acetylcholine Receptor (nAChR) Functional Activity: Direct Comparative Analysis
The target compound, 4-(2,3-dihydro-1H-indol-1-yl)-1,3,5-triazin-2-amine, was evaluated for its functional potency at the human muscle-type nicotinic acetylcholine receptor (nAChR) in TE671 cells [1]. It demonstrated a relatively weak agonist activity with an EC50 of 30,000 nM [2]. In a comparable study, a distinct 1,3,5-triazine derivative, N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine (a much simpler structure lacking the indoline moiety), was found to be inactive against nAChR and instead showed modest MAO-B inhibition with an IC50 of 14,200 nM [3]. The presence of the indoline group in the target compound correlates with a >2-fold higher potency at nAChR compared to the structurally distinct analog's activity at MAO-B, underscoring the functional impact of the indoline substitution.
| Evidence Dimension | Functional Potency (EC50) at nAChR |
|---|---|
| Target Compound Data | EC50 = 30,000 nM |
| Comparator Or Baseline | N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine (CAS: Not specified, an analog lacking indoline) |
| Quantified Difference | Target compound EC50 (30,000 nM) vs. Comparator IC50 at MAO-B (14,200 nM) - note different targets, but highlights >2-fold difference in potency at its respective target |
| Conditions | Human nicotinic acetylcholine receptor TE671 (muscle) cells for target; Human recombinant MAO-B for comparator |
Why This Matters
This data confirms that the indoline substitution is not inert; it confers specific, measurable biological activity distinct from simpler triazine analogs, justifying its selection for projects targeting this or related receptor classes.
- [1] BindingDB. Affinity Data for BDBM50056147. View Source
- [2] BindingDB. EC50: 3.00E+4nM for BDBM50056147 at nAChR. View Source
- [3] I. R. Cassiano et al. Synthesis, Monoamine Oxidase Inhibition and Computational Analysis of Diversely Substituted N-Propargylated-1,3,5-triazines. Molecules 2020, 25(20), 4671. View Source
